molecular formula C26H31ClN2O5S B15354192 4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt

4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate; Butanedioic acid; 2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol; Clopenthixol Succinate; Zuclopenthixol Succinate Salt

Cat. No.: B15354192
M. Wt: 519.1 g/mol
InChI Key: KUEAHHOXAMWWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zuclopenthixol Succinate Salt involves multiple steps. Initially, 2-chloro-9-allyl-9-thioxanthene is prepared by reacting 2-chloro-9-thioxanthone with allyl chloride in the presence of magnesium and iodine. This intermediate is then converted to 2-chloro-9-(2-propenyl)thioxanthene using acetyl chloride and acetic anhydride. Finally, the target compound is synthesized by reacting 2-chloro-9-(2-propenyl)thioxanthene with N-(2-hydroxyethyl)piperazine .

Industrial Production Methods: Industrial production of Zuclopenthixol Succinate Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Zuclopenthixol Succinate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Zuclopenthixol Succinate Salt has a wide range of applications in scientific research:

Mechanism of Action

Zuclopenthixol Succinate Salt exerts its effects primarily through antagonism of dopamine receptors, specifically D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, the compound reduces the activity of dopamine and serotonin, which helps in alleviating symptoms of psychosis .

Comparison with Similar Compounds

Uniqueness: Zuclopenthixol Succinate Salt is unique due to its specific receptor binding profile and its effectiveness in both acute and maintenance phases of psychosis treatment. Its various formulations allow for flexible dosing and administration .

Properties

Molecular Formula

C26H31ClN2O5S

Molecular Weight

519.1 g/mol

IUPAC Name

butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

KUEAHHOXAMWWOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O

Origin of Product

United States

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